
5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that pyrazole derivatives can bind to their targets, causing conformational changes that affect the function of the target . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the pyrazole ring.
Biochemical Pathways
Pyrazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives have been found to inhibit the enzyme dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum, affecting the parasite’s pyrimidine biosynthesis pathway .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimalarial effects . The specific effects would depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted that certain pyrazole derivatives demonstrated effective cytotoxicity against human cancer cell lines such as breast, colon, and lung cancers .
Mechanism of Action
The anticancer effects are believed to be associated with the inhibition of specific enzymes involved in cancer cell proliferation. The compound's structure allows it to interact with molecular targets that are crucial for cancer cell survival and division. Furthermore, it has been observed that these compounds may induce apoptosis in cancer cells, leading to programmed cell death .
Agricultural Applications
Pesticidal Properties
this compound has also been investigated for its potential use as a pesticide. Its efficacy against various pests makes it a candidate for agricultural applications. Research indicates that pyrazole derivatives can disrupt the nervous systems of insects, leading to their mortality .
Herbicidal Activity
In addition to its pesticidal properties, this compound may exhibit herbicidal activity. Studies have suggested that pyrazole derivatives can inhibit plant growth by interfering with metabolic pathways essential for plant development . This dual functionality as both an insecticide and herbicide positions this compound as a valuable agent in integrated pest management strategies.
Material Science
Coordination Chemistry
The unique chemical structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with various metals can be utilized in catalysis and materials synthesis . The resulting metal complexes may exhibit enhanced properties such as increased stability and reactivity.
Nanomaterials Development
Recent advances have explored the incorporation of pyrazole-based compounds into nanomaterials. These materials have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .
Case Studies
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: Exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a hydroxyl group, dimethyl substitution, and a phenyl ring, which contribute to its distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
5-Hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide (CAS 303149-59-9) is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This compound has attracted attention due to its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a hydroxyl group and a dimethyl substitution on the pyrazole ring, contributing to its unique reactivity and biological profile. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C13H15N3O2 |
Molecular Weight | 245.28 g/mol |
CAS Number | 303149-59-9 |
Solubility | Soluble in organic solvents |
This compound exhibits its biological effects primarily through interactions with various biological macromolecules.
Target Interactions
The compound has been shown to interact with enzymes and receptors, leading to conformational changes that modulate their activity. Notably, it may act as an enzyme inhibitor affecting biochemical pathways involved in inflammation and cancer proliferation.
Biochemical Pathways
Research indicates that pyrazole derivatives can influence multiple biochemical pathways:
- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines.
- Anticancer Pathways : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines:
These findings indicate significant cytotoxic effects against various cancer types, supporting further exploration for therapeutic applications.
Anti-inflammatory Activity
The compound has demonstrated potential in reducing inflammation markers in preclinical models, suggesting a role in treating inflammatory disorders.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this pyrazole derivative, indicating effectiveness against several bacterial strains.
Case Study 1: Anticancer Efficacy
In a study by Xia et al., the compound was tested against A549 lung cancer cells, where it exhibited significant growth inhibition with an IC50 value of 49.85 µM. The study emphasized the compound's ability to induce apoptosis through mitochondrial pathways.
Case Study 2: Inhibition of Aurora-A Kinase
Li et al. reported that the compound inhibited Aurora-A kinase with an IC50 value of 0.16 µM in NCI-H460 cells. This suggests a specific mechanism that could be exploited for targeted cancer therapies.
Properties
IUPAC Name |
2,5-dimethyl-3-oxo-N-phenyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(12(17)15(2)14-8)11(16)13-9-6-4-3-5-7-9/h3-7,14H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVWQHAKBMKIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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